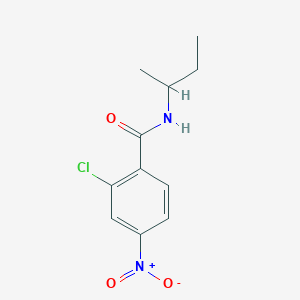![molecular formula C14H20ClN3O3S B5223948 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5223948.png)
3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a dimethylaminopropyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with 4-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis process and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The thiazolidinone ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Dimethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
- 3-[3-(Dimethylamino)propyl]-2-(4-chlorophenyl)-1,3-thiazolidin-4-one;hydrochloride
- 3-[3-(Dimethylamino)propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one;hydrochloride
Uniqueness
3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where electron transfer or specific binding interactions are required.
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S.ClH/c1-15(2)8-3-9-16-13(18)10-21-14(16)11-4-6-12(7-5-11)17(19)20;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZARMMYRVLGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5223868.png)
![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![2-(4-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5223878.png)
![ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B5223882.png)

![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5223887.png)
![3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B5223903.png)
![5-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5223912.png)
![2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline](/img/structure/B5223924.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5223951.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide](/img/structure/B5223963.png)
